2-Amino-6-bromo-3-hydroxybenzoic acid
Description
2-Amino-6-bromo-3-hydroxybenzoic acid is a brominated aminobenzoic acid derivative characterized by amino (-NH₂), hydroxyl (-OH), and bromine (-Br) substituents at positions 2, 3, and 6, respectively, on the benzene ring. For example, 2-amino-6-bromobenzoic acid serves as a precursor for quinazolin-4(3H)-ones via cyclization and palladium-catalyzed cross-coupling reactions (Sonogashira and Suzuki-Miyaura) . The addition of a hydroxyl group at position 3 in the target compound introduces enhanced hydrogen-bonding capacity and acidity, influencing its reactivity and applications in medicinal chemistry.
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-amino-6-bromo-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,9H2,(H,11,12) |
InChI Key |
GXNGHXKXVIHBKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)N)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-hydroxybenzoic acid typically involves the bromination of 2-Amino-3-hydroxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Halides like sodium iodide in acetone or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-Amino-6-bromo-3-oxobenzoic acid.
Reduction: Formation of 2-Amino-3-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-bromo-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of substituents significantly alter physicochemical properties and reactivity:
- 2-Amino-6-bromobenzoic acid (CAS 20776-48-1): Bromine at position 6 contributes steric hindrance and electron-withdrawing effects, facilitating cross-coupling reactions (e.g., Suzuki coupling) to generate biaryl structures .
- 2-Amino-5-bromo-3-methylbenzoic acid (CAS 20776-50-5): A methyl group at position 3 increases lipophilicity but lacks the hydrogen-bonding capability of a hydroxyl group, reducing solubility in polar solvents .
Functional Group Influence
- Hydroxyl Group: The 3-hydroxyl group in the target compound enhances acidity (pKa ~2-3) compared to non-hydroxylated analogs like 2-amino-6-bromobenzoic acid (pKa ~4-5). This acidity facilitates deprotonation in aqueous reactions, improving solubility in basic media.
- Amino Group: The 2-amino group enables amide bond formation, as seen in the synthesis of benzamide derivatives from 2-amino-6-bromobenzoic acid .
Data Table: Key Properties of Selected Analogous Compounds
*Similarity scores based on structural and functional group alignment from .
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